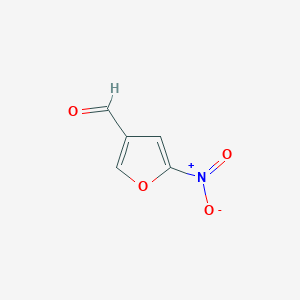
5-Nitrofuran-3-carbaldehyde
Vue d'ensemble
Description
5-Nitrofuran-3-carbaldehyde is a carbonyl-containing nitrofuran . Nitrofurans are of theoretical and practical interest and have been used in the synthesis of biologically active substances . The main approaches to the preparation of these compounds involve the introduction of a nitro group into the carbonyl-containing furan ring .
Synthesis Analysis
The synthesis of carbonyl-containing nitrofurans, including 5-Nitrofuran-3-carbaldehyde, involves methods of nitration, oxidation, and esterification of the corresponding furan derivatives . For instance, 5-nitrofuran-2-carbaldehyde was obtained from furfural by the action of a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid .
Molecular Structure Analysis
The molecular structure of 5-Nitrofuran-3-carbaldehyde has been analyzed using computational chemistry techniques . The minimum conformation energies, highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and gaps energies of nitrofurans and their derivative products were calculated .
Chemical Reactions Analysis
The chemical reactions involving 5-Nitrofuran-3-carbaldehyde include nitration reactions using various nitrating agents . For example, 5-nitrofuran-2-carbaldehyde was obtained from furfural by the action of a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Nitrofuran-3-carbaldehyde have been analyzed using computational chemistry techniques . The structure of each molecule and its charge distribution were analyzed to understand their reactivity .
Applications De Recherche Scientifique
Thermodynamic Properties
5-Nitrofuran-3-carbaldehyde and its isomers have been studied for their thermodynamic properties. Research has focused on the temperature dependence of saturated vapor pressure, standard enthalpies, entropies, and Gibbs energies of sublimation and evaporation. These studies contribute to the optimization of synthesis, purification, and application processes of these compounds (Dibrivnyi et al., 2015).
Antibacterial Activity
Research has also been conducted on the design and synthesis of N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide, which are analogues of Nitrofurantoin®, a drug used for treating urinary infectious diseases. These analogues, derived from 5-nitrofuran-2-carbaldehyde, have been evaluated for their antibacterial properties (Hassan et al., 2020).
Synthesis of pH-sensitive Spin Probes
In the field of chemistry, 5-Nitrofuran-3-carbaldehyde has been involved in the synthesis of new pH-sensitive spin probes. This research explored the conversion of oximes to cyano derivatives, which further react with primary or secondary amines (Kirilyuk et al., 2003).
Cancer Research
5-Nitrofurans, related to 5-Nitrofuran-3-carbaldehyde, have been studied in the context of cancer research. One study demonstrated that 5-nitrofurans can be bio-activated by aldehyde dehydrogenase (ALDH) enzymes, which are highly expressed in cancer-initiating cells. This research suggests potential applications of 5-nitrofurans in selectively targeting cancer cells (Sarvi et al., 2018).
Suzuki Coupling Reaction
There's also research on the synthesis of 5'-Nitro-[2,2'-bithiophene]-5-carbaldehyde via the Suzuki coupling reaction. This study focused on the influences of bases, solvents, catalysts, and addition sequence on the coupling reaction, thus contributing to the field of organic synthesis (Pei, 2012).
Antimicrobial Activity of Hydrazones
The synthesis and antimicrobial activity of hydrazones of ω-nitro-tetrazole-5-carbaldehydes, structurally related to 5-Nitrofuran-3-carbaldehyde, have been explored. These compounds have been tested for their efficacy against various bacterial strains (Тырков et al., 2013).
Chemosensors for Metal Cations
Research on crown-containing arylimines of 5-hydroxy-6-nitro-2,3-diphenylbenzo[b]furan-4-carbaldehydes has shown that they act as fluorescent tautomeric chemosensors for Mg2+, Ca2+, and Ba2+ ions. These compounds display significant changes in both absorption and emission spectra upon complexation with metal ions, offering potential applications in analytical chemistry (Dubonosov et al., 2008).
Drug Mechanism of Action
Finally, 5-Nitrofurans, closely related to 5-Nitrofuran-3-carbaldehyde, have been discussed in the context of their mechanism of action in cancer therapy. The specific targeting of ALDH-expressing cancer cells by 5-nitrofurans suggests their potential use in cancer treatments (Peterson, 2018).
Orientations Futures
Recent studies have focused on synthesizing new derivatives of 5-Nitrofuran-3-carbaldehyde and evaluating their antimicrobial and anticancer activities . These studies suggest that 5-Nitrofuran-3-carbaldehyde and its derivatives could be promising agents for developing new anti-infectious drugs against microorganisms resistant to currently available antibiotics .
Propriétés
IUPAC Name |
5-nitrofuran-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO4/c7-2-4-1-5(6(8)9)10-3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQKABFOXHZRBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60516955 | |
| Record name | 5-Nitrofuran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60516955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitrofuran-3-carbaldehyde | |
CAS RN |
72918-24-2 | |
| Record name | 5-Nitro-3-furancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72918-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitrofuran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60516955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



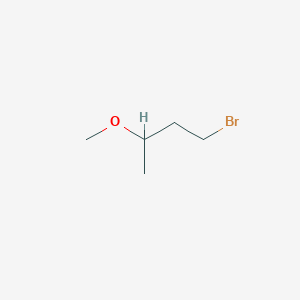
![N-[(2-Nitrophenyl)methyl]glycine](/img/structure/B1601203.png)
![1-Oxaspiro[4.5]decan-8-one](/img/structure/B1601205.png)
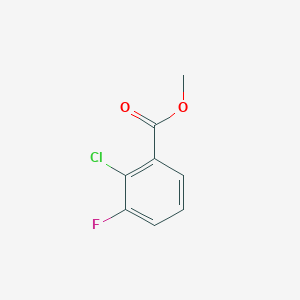
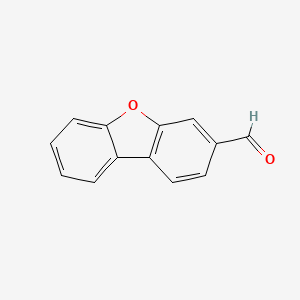
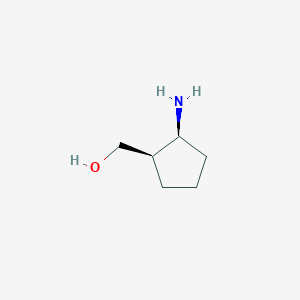
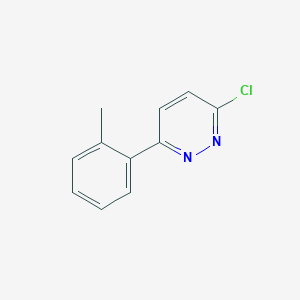
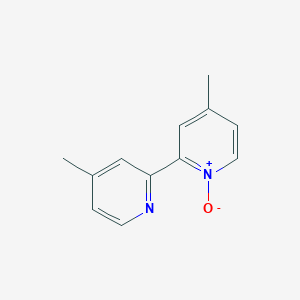
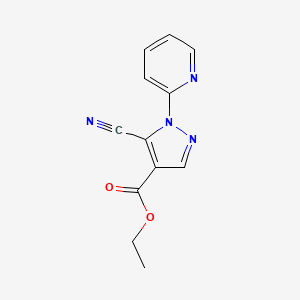
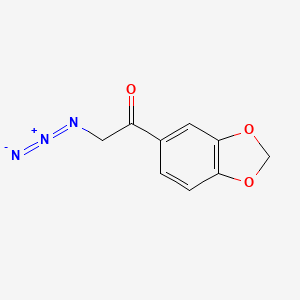

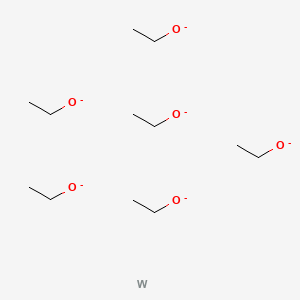
![8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine](/img/structure/B1601223.png)
![Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1601224.png)